molecular formula C17H15ClO2 B1367353 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- CAS No. 88628-48-2

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-

Cat. No.: B1367353
CAS No.: 88628-48-2
M. Wt: 286.8 g/mol
InChI Key: QGCMMHNILMDZSC-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalene ring system with a methoxy group substituted at the 6-position and a 2-chlorophenyl group attached to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and 1-tetralone.

    Formation of the Methoxy Group: The 2-chlorophenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-chlorophenyl methoxy.

    Coupling Reaction: The 2-chlorophenyl methoxy is then coupled with 1-tetralone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may result from its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 6-methoxy-3,4-dihydro-: Lacks the chlorophenyl group, which may result in different chemical and biological properties.

    1(2H)-Naphthalenone, 6-[(4-chlorophenyl)methoxy]-3,4-dihydro-: Similar structure but with a different position of the chlorine atom on the phenyl ring, potentially leading to variations in reactivity and activity.

Uniqueness

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development or as a functional material in industrial applications.

Properties

IUPAC Name

6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCMMHNILMDZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517144
Record name 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88628-48-2
Record name 6-[(2-Chlorophenyl)methoxy]-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88628-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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